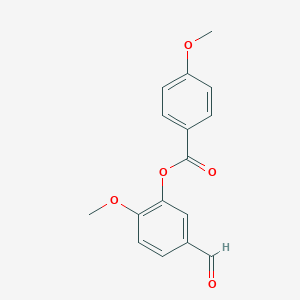

5-甲酰基-2-甲氧基苯基 4-甲氧基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

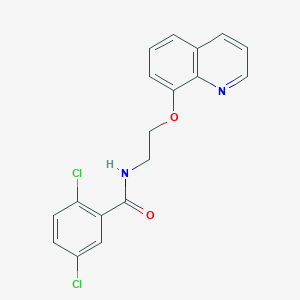

The compound of interest, 5-Formyl-2-methoxyphenyl 4-methoxybenzoate, is a chemical intermediate with significance in the synthesis of bisbibenzyls, a class of natural products known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, it is closely related to the compounds discussed therein. The first paper describes the synthesis of a similar compound, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which shares a similar structural motif and could be considered a derivative of the compound . The second paper discusses a different compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which, while not the same, provides insight into the structural analysis and biological evaluation of related benzoate compounds .

Synthesis Analysis

The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, as reported in the first paper, involves a condensation reaction between methyl 4-bromobenzoate and iso-vanilline. The reaction is optimized by screening various catalysts and condensing agents, with the best results obtained using cupric oxide as a catalyst and a mixture of calcium carbonate with potassium carbonate as condensing agents. The optimal material ratio and reaction time are also provided, which could be relevant for the synthesis of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate .

Molecular Structure Analysis

While the first paper does not provide a detailed molecular structure analysis of the synthesized compound, the second paper offers a comprehensive crystal structure analysis of a related compound. The crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate is determined by X-ray analysis, revealing dihedral angles between the different rings in the molecule. This information could be extrapolated to understand the potential molecular conformation of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate, considering the similarities in the benzoate moiety .

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate. However, the synthesis paper implies that the compound could participate in further condensation reactions, given its formyl group, which is a reactive functional group capable of forming new bonds with various nucleophiles.

Physical and Chemical Properties Analysis

Neither paper provides explicit information on the physical and chemical properties of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate. However, the synthesis paper suggests that the compound is likely solid at room temperature, given the need for a 16-hour reaction time, which implies a stable crystalline form. The second paper's detailed crystallographic data could be indicative of the types of intermolecular forces and stability one might expect in similar compounds, such as 5-Formyl-2-methoxyphenyl 4-methoxybenzoate.

科学研究应用

化学合成和中间体

5-甲酰基-2-甲氧基苯基 4-甲氧基苯甲酸酯是合成复杂有机化合物中的关键中间体。它在形成双联苄基(一类具有广泛生物活性的天然产物)中的作用突显了它的重要性。该化合物由 4-溴苯甲酸甲酯和异香兰素通过缩合反应合成,展示了它在有机合成和生产潜在生物活性分子中的关键作用 (娄红祥,2012).

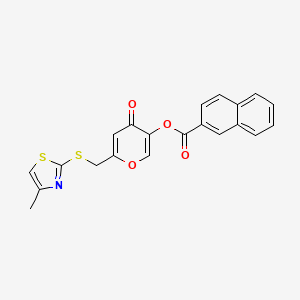

材料科学和有机骨架

在材料科学中,5-甲酰基-2-甲氧基苯基 4-甲氧基苯甲酸酯的衍生物有助于新型材料的开发。例如,利用腙键的共价有机骨架 (COF) 表现出高结晶度、化学和热稳定性以及永久孔隙率。这些特性使 COF 适用于各种应用,包括催化、储气和分离技术,表明 5-甲酰基-2-甲氧基苯基 4-甲氧基苯甲酸酯衍生物在增强 COF 的性能和实用性方面的潜力 (F. Uribe-Romo 等,2011).

制药和生物医学研究

尽管最初的要求排除了药物使用、剂量和副作用,但值得注意的是,与 5-甲酰基-2-甲氧基苯基 4-甲氧基苯甲酸酯相关的结构基序正在探索其药理潜力,例如在胆碱酯酶抑制剂和抗菌剂的开发中。这强调了该化合物的衍生物在促进新治疗剂的发现和开发中具有更广泛的相关性,即使这里没有涉及药物应用的具体内容 (M. Arfan 等,2018).

环境应用

与 5-甲酰基-2-甲氧基苯基 4-甲氧基苯甲酸酯在结构上相关的化合物正在研究其环境应用,例如抑制金属腐蚀。该应用对于延长金属结构在腐蚀性环境中的寿命和耐用性至关重要,展示了该化合物除了在制药和材料科学之外,在对工业和基础设施具有重大实际意义的领域中的用途 (M. Bouklah 等,2006).

安全和危害

属性

IUPAC Name |

(5-formyl-2-methoxyphenyl) 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-15-9-11(10-17)3-8-14(15)20-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQODKVYHQHMSBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyl-2-methoxyphenyl 4-methoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)

![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)

![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)

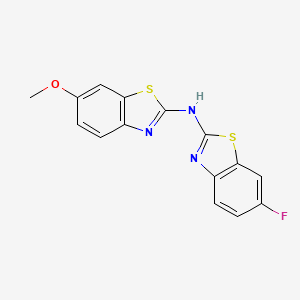

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)

![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)

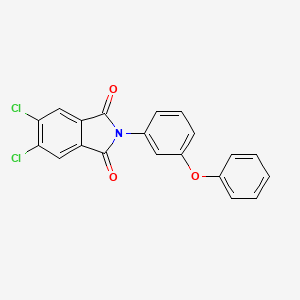

![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/no-structure.png)

![Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)](/img/structure/B2519849.png)